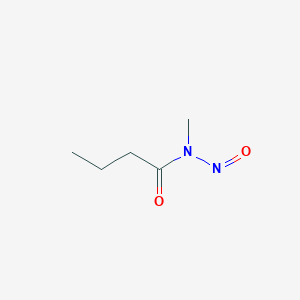

N-Methyl-N-nitrosobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-N-nitrosobutyramide (MNBA) is a synthetic compound that belongs to the nitrosamine family. It is a potent carcinogen and mutagen that has been widely used in scientific research to induce cancer in animal models. MNBA is known to cause DNA damage by alkylating DNA bases, leading to the formation of DNA adducts that can trigger mutations and cancer.

Mecanismo De Acción

N-Methyl-N-nitrosobutyramide exerts its carcinogenic and mutagenic effects by alkylating DNA bases, particularly guanine. The alkylation reaction leads to the formation of DNA adducts, which can cause DNA damage and trigger mutations. The DNA adducts can also interfere with DNA replication and transcription, leading to cell death or malignant transformation.

Efectos Bioquímicos Y Fisiológicos

N-Methyl-N-nitrosobutyramide has been shown to induce tumors in various organs, including the liver, lung, and kidney. It also causes DNA damage and oxidative stress, leading to inflammation and tissue damage. N-Methyl-N-nitrosobutyramide exposure has been associated with increased levels of reactive oxygen species, lipid peroxidation, and DNA strand breaks.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-Methyl-N-nitrosobutyramide is a potent carcinogen and mutagen that can induce tumors in animal models at low doses. It is a useful tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential anticancer agents. However, N-Methyl-N-nitrosobutyramide has several limitations for lab experiments. It is highly toxic and must be handled with extreme care. N-Methyl-N-nitrosobutyramide exposure can also cause DNA damage and oxidative stress in laboratory personnel, leading to potential health hazards.

Direcciones Futuras

Future research on N-Methyl-N-nitrosobutyramide should focus on developing safer and more effective methods for studying carcinogenesis and evaluating anticancer agents. New techniques for detecting DNA adducts and monitoring DNA damage and repair should be developed to improve our understanding of the mechanisms of carcinogenesis. Additionally, new animal models for studying the effects of N-Methyl-N-nitrosobutyramide exposure on cancer development should be developed to better mimic human carcinogenesis. Finally, new strategies for preventing and treating N-Methyl-N-nitrosobutyramide-induced cancer should be explored, including the development of new anticancer agents and the use of dietary and lifestyle interventions.

Métodos De Síntesis

N-Methyl-N-nitrosobutyramide can be synthesized by reacting N-methylbutyramide with nitrous acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate diazonium salt, which then decomposes to yield N-Methyl-N-nitrosobutyramide. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

N-Methyl-N-nitrosobutyramide has been widely used in scientific research to induce cancer in animal models. It is often used in conjunction with other carcinogens to study the mechanisms of carcinogenesis and to evaluate the efficacy of potential anticancer agents. N-Methyl-N-nitrosobutyramide has also been used to study the effects of DNA damage and repair on cancer development.

Propiedades

Número CAS |

16395-81-6 |

|---|---|

Nombre del producto |

N-Methyl-N-nitrosobutyramide |

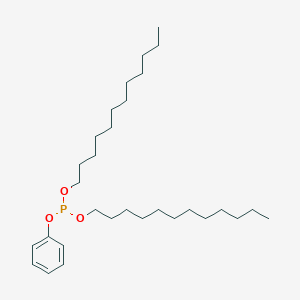

Fórmula molecular |

C5H10N2O2 |

Peso molecular |

130.15 g/mol |

Nombre IUPAC |

N-methyl-N-nitrosobutanamide |

InChI |

InChI=1S/C5H10N2O2/c1-3-4-5(8)7(2)6-9/h3-4H2,1-2H3 |

Clave InChI |

XPQQMTYSKBRMIY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)N(C)N=O |

SMILES canónico |

CCCC(=O)N(C)N=O |

Otros números CAS |

16395-81-6 |

Solubilidad |

0.03 M |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

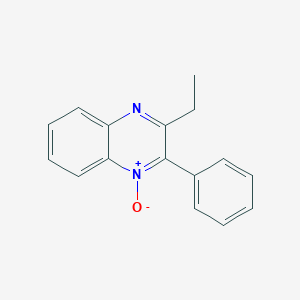

![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)

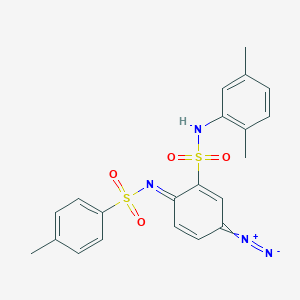

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)